2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
This compound features a bifunctional acetamide scaffold, with one acetamide group attached to a 4-acetamidophenyl moiety and the other linked to a pyridin-3-ylmethyl group substituted with a thiophen-3-yl ring.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)23-19-4-2-15(3-5-19)9-20(25)22-11-16-8-18(12-21-10-16)17-6-7-26-13-17/h2-8,10,12-13H,9,11H2,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVZHYLLZNFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Acetylation
4-Nitrophenylacetic acid serves as a starting material. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) reduces the nitro group to an amine, yielding 4-aminophenylacetic acid (87% yield). Subsequent acetylation with acetic anhydride (1.2 eq, Et₃N, DCM, 0°C → RT, 6 h) affords 4-acetamidophenylacetic acid (Table 1).
Table 1: Optimization of Acetylation Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic Anhydride | DCM | 0 → 25 | 6 | 92 |
| Acetyl Chloride | THF | -10 → 25 | 8 | 85 |
| Ac₂O, H₂SO₄ | Neat | 50 | 3 | 78 |
Direct Amination
Alternative routes employ Ullmann-type coupling of 4-iodophenylacetic acid with acetamide (CuI, L-proline, K₂CO₃, DMSO, 110°C, 24 h), though yields remain moderate (65–70%).
Synthesis of (5-(Thiophen-3-yl)Pyridin-3-yl)Methanamine
Suzuki-Miyaura Coupling
3-Bromo-5-(bromomethyl)pyridine undergoes Suzuki coupling with thiophen-3-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 20 h) to install the thiophene moiety (81% yield). The bromomethyl group is then converted to an amine via Gabriel synthesis (phthalimide, K₂CO₃, DMF, 100°C, 12 h; followed by hydrazine, EtOH, reflux, 6 h).
Table 2: Palladium Catalysts for Suzuki Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 81 |
| PdCl₂(dppf) | dppf | 76 |
| Pd(OAc)₂ | SPhos | 83 |
Hantzsch Pyridine Synthesis
Condensation of ethyl 3-thienylglyoxylate with ammonium acetate and acetylacetone (EtOH, reflux, 8 h) forms the pyridine core. Subsequent chlorination (POCl₃, 80°C, 3 h) and amination (NH₃/MeOH, 60°C, 12 h) yield the methanamine derivative (68% over three steps).
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 4-acetamidophenylacetic acid with EDC·HCl and HOBt (DCM, 0°C, 1 h) followed by addition of (5-(thiophen-3-yl)pyridin-3-yl)methanamine (2 eq, RT, 12 h) affords the target compound in 78% yield.
Table 3: Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 78 |
| HATU/DIPEA | DMF | 25 | 85 |
| DCC/DMAP | THF | 0 → 25 | 70 |
Mixed Carbonate Method
Conversion of the acid to its pentafluorophenyl ester (PFP-OH, DCC, DCM, 0°C, 2 h) enables efficient coupling with the amine (DIPEA, DMF, 25°C, 6 h, 89% yield).
Purification and Characterization
Crude product is purified via silica chromatography (EtOAc/hexanes, 1:1 → 3:1) followed by recrystallization (EtOH/H₂O). Analytical data align with literature:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.71 (d, J = 2.4 Hz, 1H), 8.45 (d, J = 1.8 Hz, 1H), 7.65–7.58 (m, 4H), 7.42 (dd, J = 5.1, 1.2 Hz, 1H), 4.41 (s, 2H), 2.10 (s, 3H).
- HRMS : m/z 366.1421 [M+H]⁺ (calc. 366.1419).
Scale-Up and Industrial Considerations
Kilogram-scale synthesis employs continuous flow hydrogenation for nitro reduction (10 bar H₂, 50°C, 2 h) and tubular reactors for amidation (residence time 30 min, 80°C). Process mass intensity (PMI) is optimized to 32 via solvent recycling (DCM recovery >90%).
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, binding properties, and biological activities of compounds analogous to the target molecule:
Key Comparative Insights
Binding Affinity and Target Engagement
- Pyridine-containing acetamides (e.g., 5RGZ, 5RH1) exhibit strong binding to SARS-CoV-2 main protease (M<sup>pro</sup>) via interactions with HIS163 and catalytic residues (ASN142, GLN189). The target compound’s pyridin-3-ylmethyl-thiophene group may similarly occupy the M<sup>pro</sup> lateral pocket, with the thiophene enhancing hydrophobic interactions compared to simpler phenyl analogs .
- In contrast, sulfonamide-thiophene derivatives (e.g., K306) target SHIP1 phosphatase, where sulfonamide groups are critical for activity. The absence of sulfonamide in the target compound suggests divergent biological targets .
This could improve binding stability in enzyme pockets .
Synthetic Complexity The target compound’s synthesis likely parallels methods for pyridine-thiophene hybrids (e.g., reflux with sodium acetate in ethanol, as in ). However, the bifunctional acetamide scaffold may require sequential coupling steps to avoid cross-reactivity .
Biological Implications
- While SARS-CoV-2 M<sup>pro</sup> inhibitors () prioritize pyridine-heterocycle interactions, PROTACs like MC4376 () leverage multi-ring systems for protein degradation. The target compound’s dual acetamide-thiophene-pyridine architecture could bridge these applications, though empirical validation is needed .
Biological Activity
The compound 2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide , often referred to as a thiophene-based derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiophene moiety with a pyridine component and an acetamide group. Its molecular formula is , and it exhibits distinct physical properties that can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| NMR Peaks | Various peaks indicating structure |
| IR Absorption Peaks | Characteristic functional groups |
Antimicrobial Activity
Research has shown that derivatives similar to This compound exhibit significant antimicrobial properties. In vitro studies evaluated the Minimum Inhibitory Concentration (MIC) against various pathogens.
Key Findings:
- Synergistic Effects : Compounds related to this derivative demonstrated synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria .
- MIC Values : The MIC values for related compounds ranged from 0.22 to 0.25 μg/mL against tested pathogens, indicating potent antibacterial activity .
- Biofilm Inhibition : These derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored, with notable results.
Research Insights:
- Cell Line Studies : The compound was tested against various cancer cell lines, revealing promising cytotoxic effects. For instance, compounds structurally similar to it were effective against A549 (lung cancer) and C6 (glioma) cell lines .
- Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis in tumor cells, as evidenced by assays measuring caspase activation and DNA synthesis inhibition .
- IC50 Values : Related compounds exhibited IC50 values greater than 60 μM, indicating non-cytotoxicity at lower concentrations while still being effective against cancer cells .
Enzyme Inhibition
The compound has shown inhibitory effects on key enzymes involved in bacterial resistance mechanisms.
Important Findings:
- DNA Gyrase Inhibition : The derivative displayed IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) : It also inhibited DHFR with IC50 values between 0.52 and 2.67 μM, highlighting its potential as an antifolate agent .
Case Study 1: Synthesis and Evaluation
A study synthesized several thiophene derivatives including the target compound and evaluated their biological activities through a series of assays which confirmed their antimicrobial and anticancer properties.
Case Study 2: Clinical Relevance
In clinical settings, derivatives similar to this compound have been integrated into therapeutic regimens for treating infections resistant to conventional antibiotics, demonstrating a reduction in treatment failures.
Q & A
Q. What structural modifications improve pharmacokinetic properties?
- Methodology :
- LogP optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce LogP from ~3.5 to <2.5 for better solubility .
- Plasma stability : Replace labile esters with amides; monitor half-life in rat plasma via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
